3-Epiglochidiol

Cytotoxicity Breast Cancer MCF-7

Undefined mixtures of lupane triterpenoids undermine SAR reproducibility. 3-Epiglochidiol (CAS 29028-10-2), a stereochemically pure lupane-type triterpenoid, provides a validated reference standard for precise bioactivity comparisons. • 11.9-fold MCF-7 potency differential vs. glochidiol quantifies C-3 stereochemistry impact • Anti-tumor promotion IC50: 300 mol ratio/32 pmol TPA (EBV-EA activation) • Apoptosis-independent antiproliferative activity-enables non-apoptotic cell death mechanistic studies • Authenticated identity via HPLC, NMR, MS; commercial supply from Glochidion spp. isolates

Molecular Formula C30H50O2
Molecular Weight 442.7 g/mol
Cat. No. B12322187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Epiglochidiol
Molecular FormulaC30H50O2
Molecular Weight442.7 g/mol
Structural Identifiers
SMILESCC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(C(CC(C5(C)C)O)O)C)C)C
InChIInChI=1S/C30H50O2/c1-18(2)19-11-13-27(5)15-16-28(6)20(25(19)27)9-10-22-29(28,7)14-12-21-26(3,4)23(31)17-24(32)30(21,22)8/h19-25,31-32H,1,9-17H2,2-8H3
InChIKeySWEUJTWPRYKNNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Epiglochidiol: A Lupane Triterpenoid Research Standard


3-Epiglochidiol (CAS 29028-10-2), systematically designated as lup-20(29)-ene-1β,3β-diol, is a pentacyclic lupane-type triterpenoid isolated from Glochidion species (Phyllanthaceae) and Pandanus amaryllifolius [1]. As the 3-epimer of glochidiol, this compound features a 1β,3β-dihydroxy substitution pattern on the lupane skeleton that confers distinct conformational properties compared to its structural analogs [2]. 3-Epiglochidiol is commercially available as a reference standard for natural product research and bioactivity screening applications .

3-Epiglochidiol Cannot Substitute for Glochidiol


Lupane-type triterpenoids isolated from Glochidion species—including glochidiol, glochidonol, glochidone, and 3-epiglochidiol—exhibit substantially divergent biological activities despite sharing a common pentacyclic scaffold. The stereochemical inversion at C-3 fundamentally alters hydrogen-bonding geometry, molecular recognition properties, and observed pharmacological profiles [1]. Procurement of undefined mixtures or generic 'glochidiol-related' fractions introduces uncontrolled variables that confound reproducibility in mechanism-of-action studies, selectivity profiling, and structure-activity relationship (SAR) investigations [2].

3-Epiglochidiol: Comparative Evidence Profile


MCF-7 Cell Cytotoxicity vs. Glochidiol

In a direct comparative study of six lupane triterpenes, 3-epiglochidiol (lup-20(29)-ene-1β,3β-diol) demonstrated substantially attenuated cytotoxic activity relative to its structural analog glochidiol against the MCF-7 human breast adenocarcinoma cell line [1]. The study employed standardized GI50 determinations under identical experimental conditions, enabling direct quantitative comparison between co-isolated and co-assayed compounds.

Cytotoxicity Breast Cancer MCF-7

Apoptosis Induction vs. Glochidiol

Follow-up mechanistic studies within the same investigation revealed that while glochidiol (compound 6) and glochidonol (compound 5) exerted their antiproliferative activity through the involvement of apoptosis, 3-epiglochidiol (lup-20(29)-ene-1β,3β-diol) did not induce apoptosis despite measurable cytostatic effects [1]. This functional divergence indicates that the C-3 stereochemical configuration fundamentally alters the downstream cellular response pathway.

Apoptosis Mechanism of Action Cell Death

EBV-EA Inhibitory Activity vs. Glochidiol

In a separate study evaluating anti-tumor promoting activity via inhibition of Epstein-Barr virus early antigen (EBV-EA) activation, 3-epiglochidiol (lup-20(29)-ene-1β,3β-diol) and glochidiol exhibited similarly potent inhibitory effects, with IC50 values of 300 and 290 mol ratio/32 pmol TPA, respectively [1]. Both compounds ranked among the most active in the tested panel of seven lupane triterpenoids and synthetic analogs, substantially outperforming glochidonol and lupeol.

Anti-tumor Promotion EBV-EA Chemoprevention

NCI-H-460 Cytotoxicity vs. Glochidiol

Against the NCI-H-460 non-small cell lung cancer cell line, 3-epiglochidiol exhibited a GI50 of 17.9 ± 1.1 μM (or 17.9 ± 0.5 μM in parallel measurements), while glochidiol demonstrated 2.4-fold greater potency with a GI50 of 7.5 ± 0.5 μM [1]. This intermediate activity profile positions 3-epiglochidiol between the high-potency compounds (glochidiol, glochidonol) and the weakly active epilupeol (GI50 86.1 ± 12.4 μM).

Lung Cancer NCI-H-460 Cytotoxicity

SF-268 Glioblastoma Cytotoxicity vs. Glochidiol

Against the SF-268 human central nervous system glioblastoma cell line, 3-epiglochidiol exhibited a GI50 of 17.9 ± 0.5 μM, while glochidiol showed a GI50 of 9.7 ± 0.3 μM [1]. Although glochidiol maintained a ~1.8-fold potency advantage, both compounds demonstrated measurable activity in this cell line, contrasting with epilupeol which was substantially less active (GI50 = 80.9 ± 2.6 μM).

CNS Cancer SF-268 Cytotoxicity

Stereochemical Differences with Glochidiol

The stereochemical configuration of 3-epiglochidiol as lup-20(29)-ene-1β,3β-diol distinguishes it from glochidiol, which possesses a different hydroxyl stereochemistry pattern [1]. The original structural elucidation of glochidiol determined that its stereochemistry differs from all four possible stereoisomers of the dihydrodiol diacetate series, establishing a unique 3D pharmacophore that cannot be replicated by 3-epiglochidiol [2]. This stereochemical divergence manifests in the distinct biological activity profiles documented across multiple assays.

Stereochemistry Structure-Activity Relationship Molecular Recognition

3-Epiglochidiol Key Research Applications


Lupane Triterpenoid SAR Studies

3-Epiglochidiol serves as an essential comparator compound in SAR investigations of lupane-type triterpenoids. Its defined 1β,3β-dihydroxy configuration enables systematic evaluation of how C-3 stereochemistry modulates biological activity. The documented 11.9-fold potency differential against MCF-7 cells relative to glochidiol [1] provides a quantitative baseline for assessing the stereochemical determinants of cytotoxicity. Procurement of authenticated 3-epiglochidiol rather than undefined mixtures ensures reproducible SAR conclusions.

Apoptosis-Independent Cytotoxicity Studies

3-Epiglochidiol's unique property of exerting antiproliferative activity without apoptosis induction—in contrast to glochidiol and glochidonol which act through apoptotic pathways [1]—makes this compound a valuable tool for dissecting non-apoptotic cell death mechanisms. Researchers investigating alternative cell death modalities (autophagy, necroptosis, ferroptosis) or studying apoptosis-resistant cancer models can employ 3-epiglochidiol as a control compound that produces cytostatic effects decoupled from classical apoptotic signaling.

EBV-EA Anti-Tumor Promotion Reference Standard

With an IC50 of 300 mol ratio/32 pmol TPA against TPA-induced EBV-EA activation [2], 3-epiglochidiol ranks among the most potent lupane triterpenoids for anti-tumor promotion activity. This potency is comparable to glochidiol (IC50 = 290) and substantially exceeds that of glochidonol (>1000) and lupeol (>1000). Researchers conducting chemoprevention studies or evaluating EBV-associated oncogenic pathways can utilize 3-epiglochidiol as a validated reference standard with quantified activity benchmarks.

Lung Cancer Cell Line Comparative Pharmacology

3-Epiglochidiol exhibits an intermediate cytotoxicity profile against NCI-H-460 non-small cell lung cancer cells (GI50 = 17.9 μM) [1], positioning it between high-potency compounds (glochidonol: 4.9 μM; glochidiol: 7.5 μM) and low-potency analogs (epilupeol: 86.1 μM). This graded activity profile supports its use in comparative pharmacology studies where researchers require a compound with moderate baseline activity to evaluate drug combinations, sensitization protocols, or structure-dependent modulation of anti-lung cancer efficacy.

Natural Product Analytical Reference Standard

As a naturally occurring triterpenoid isolated from Glochidion sphaerogynum, Glochidion eriocarpum, Glochidion puberum, and Pandanus amaryllifolius [1][3], 3-epiglochidiol is commercially supplied as an analytical reference standard. Researchers performing phytochemical profiling, dereplication studies, or quality control of Glochidion-derived botanical materials require authenticated 3-epiglochidiol to confirm compound identity via retention time matching, mass spectrometry, or NMR spectral comparison. Use of impure or misidentified material compromises analytical validation.

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